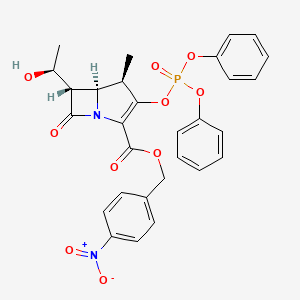
N~1~,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives, which this compound is a part of, have been used in drug discovery studies against cancer cells, microbes, and various types of diseases . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
1,2,4-triazole derivatives have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
Given the wide range of potential pharmaceutical activities of 1,2,4-triazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N1,N1-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
The nitrogen atoms of the 1,2,4-triazole ring in N1,N1-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine have been reported to bind to the iron in the heme moiety of CYP-450, and its phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may interact with enzymes and other biomolecules, potentially influencing biochemical reactions.
Molecular Mechanism
The ability of the 1,2,4-triazole ring to form hydrogen bonds and dipole interactions with biological receptors suggests that it may exert its effects at the molecular level through these interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Substituted triazole derivatives
Scientific Research Applications
N~1~,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is used in the synthesis of coordination polymers with luminescent properties, which can be applied in sensors for detecting antibiotics and pesticides.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the dimethyl and benzene-1,2-diamine groups.
4-(4H-1,2,4-Triazol-4-yl)benzene-1,2-diamine: Similar to the target compound but without the N1,N~1~-dimethyl substitution.
N~1~,N~1~-dimethyl-4-(1H-1,2,4-triazol-1-yl)benzene-1,2-diamine: A positional isomer with the triazole nitrogen atoms in different positions.
Uniqueness
N~1~,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the benzene-1,2-diamine moiety contributes to its binding affinity and specificity towards certain enzymes .
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-(1,2,4-triazol-4-yl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-14(2)10-4-3-8(5-9(10)11)15-6-12-13-7-15/h3-7H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBZXHKMCRKPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N2C=NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462335.png)



![{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B2462342.png)





![8-(4-ethoxyphenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2462350.png)
![3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2462354.png)
![N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2462355.png)

